molecular formula C19H30N4O B6043051 1-[(4-ethyl-1-piperazinyl)acetyl]-N-phenyl-3-piperidinamine

1-[(4-ethyl-1-piperazinyl)acetyl]-N-phenyl-3-piperidinamine

Cat. No. B6043051
M. Wt: 330.5 g/mol
InChI Key: HAHPKUVCZKYBLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(4-ethyl-1-piperazinyl)acetyl]-N-phenyl-3-piperidinamine, commonly known as EPPA, is a chemical compound belonging to the class of piperidine derivatives. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. EPPA has been found to exhibit promising pharmacological properties, making it a potential candidate for the development of novel therapeutic agents.

Mechanism of Action

The mechanism of action of EPPA involves its binding to dopamine D2 receptors in the brain. EPPA acts as a competitive antagonist of dopamine at the D2 receptor, which leads to a decrease in dopamine-mediated neurotransmission. This, in turn, leads to a decrease in the symptoms of schizophrenia, which is characterized by an overactivity of dopamine-mediated neurotransmission.
Biochemical and Physiological Effects:
EPPA has been found to exhibit several biochemical and physiological effects. In vitro studies have shown that EPPA can inhibit the uptake of dopamine and norepinephrine by neurons, leading to an increase in their extracellular levels. In vivo studies have shown that EPPA can decrease the levels of dopamine and its metabolites in the brain, leading to a decrease in the symptoms of schizophrenia. EPPA has also been found to modulate the release of other neurotransmitters such as serotonin and acetylcholine, which can have significant effects on various physiological functions.

Advantages and Limitations for Lab Experiments

The advantages of using EPPA in lab experiments include its potent and selective activity at dopamine D2 receptors, making it a valuable tool for studying the role of dopamine in various physiological and pathological conditions. EPPA is also relatively easy to synthesize and is commercially available, making it easily accessible for researchers. The limitations of using EPPA in lab experiments include its potential toxicity and side effects, which can limit its use in certain experimental conditions. Additionally, the precise mechanism of action of EPPA is not fully understood, which can limit its use in certain studies.

Future Directions

There are several future directions for research on EPPA. One potential direction is the development of novel therapeutic agents based on the structure of EPPA for the treatment of schizophrenia and other psychiatric disorders. Another potential direction is the use of EPPA as a tool for studying the role of dopamine in various physiological and pathological conditions. Further studies are also needed to elucidate the precise mechanism of action of EPPA and its potential side effects and toxicity.

Synthesis Methods

The synthesis of EPPA involves the reaction of N-phenylpiperidine-3-carboxylic acid with 4-ethyl-1-piperazinecarboxylic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The resulting product is then subjected to N-acylation using acetic anhydride to obtain the final compound, EPPA.

Scientific Research Applications

EPPA has been extensively studied for its potential applications in various fields of science. In medicinal chemistry, EPPA has been found to exhibit potent antipsychotic activity, making it a potential candidate for the treatment of schizophrenia. In pharmacology, EPPA has been shown to act as a selective dopamine D2 receptor antagonist, which can be used to study the role of dopamine in various physiological and pathological conditions. In neuroscience, EPPA has been found to modulate the release of neurotransmitters such as dopamine and norepinephrine, making it a valuable tool for studying the mechanisms underlying neurotransmitter release and synaptic plasticity.

properties

IUPAC Name

1-(3-anilinopiperidin-1-yl)-2-(4-ethylpiperazin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N4O/c1-2-21-11-13-22(14-12-21)16-19(24)23-10-6-9-18(15-23)20-17-7-4-3-5-8-17/h3-5,7-8,18,20H,2,6,9-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAHPKUVCZKYBLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CC(=O)N2CCCC(C2)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.